molecular formula C12H15NO2 B2671471 (S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-30-3

(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2671471
CAS No.: 1556097-30-3
M. Wt: 205.257
InChI Key: ULISANSRFYERCR-NSHDSACASA-N
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Description

(S)-7-benzyl-2,5-dioxa-8-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a benzyl group, two oxygen atoms, and a nitrogen atom within its spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane can be achieved through various synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereoselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved efficiency, safety, and scalability. For instance, a microreaction system can be used to precisely control reaction parameters, leading to higher yields and better product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of acidic or basic catalysts, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[3.4]octane: A structurally related compound with similar spirocyclic features.

    1-oxa-2-azaspiro[2.5]octane: Another spirocyclic compound with a different ring structure.

Uniqueness

(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane stands out due to its specific benzyl group and the presence of two oxygen atoms within its spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(7S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-4-10(5-3-1)6-11-7-15-12(13-11)8-14-9-12/h1-5,11,13H,6-9H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULISANSRFYERCR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2(O1)COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC2(O1)COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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